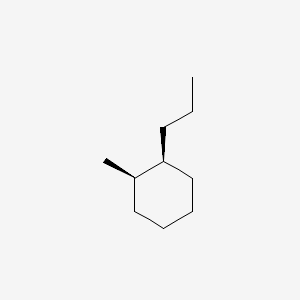

cis-1-Methyl-2-propylcyclohexane

Beschreibung

Nomenclature and Stereochemical Significance in Cyclohexane (B81311) Chemistry

The formal IUPAC name for cis-1-Methyl-2-propylcyclohexane is (1R,2S)-1-methyl-2-propylcyclohexane. nih.gov The "cis" designation indicates that the methyl and propyl substituents are located on the same face of the cyclohexane ring. echemi.com This stereochemical arrangement is of paramount importance in understanding the compound's behavior. The cyclohexane ring is not a planar hexagon; instead, it predominantly adopts a "chair" conformation to minimize angular and torsional strain. libretexts.org In this chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). brainly.com

The stereochemistry of this compound dictates that in any given chair conformation, one substituent will be in an axial position while the other is in an equatorial position. libretexts.org This is a direct consequence of the "cis" relationship between the two groups. The molecule can undergo a process called "ring flipping," where one chair conformation converts to another. libretexts.org During this flip, an axial substituent becomes equatorial, and an equatorial substituent becomes axial. libretexts.org The relative stability of these two chair conformers is a central theme in the study of this molecule.

| Identifier | Value |

| IUPAC Name | (1R,2S)-1-methyl-2-propylcyclohexane nih.gov |

| CAS Number | 4926-71-0 nih.govnist.gov |

| Molecular Formula | C₁₀H₂₀ nih.govnist.gov |

| Molecular Weight | 140.27 g/mol nih.gov |

| InChI | InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 nih.gov |

| InChIKey | BVYJEKBXVYKYRA-ZJUUUORDSA-N nih.gov |

| Canonical SMILES | CCC[C@H]1CCCC[C@H]1C nih.gov |

Historical Context of Cyclohexane Conformational Studies

The understanding of cyclohexane's three-dimensional structure has a rich history. In 1890, Hermann Sachse first proposed that cyclohexane is not planar and can exist in two strain-free forms, which we now recognize as the "chair" and "boat" conformations. ic.ac.ukwikipedia.org He also correctly identified the existence of two different positions for substituents, now termed axial and equatorial. ic.ac.uk However, his ideas were not widely accepted at the time. It wasn't until 1918 that Ernst Mohr, through his analysis of the structure of diamond, provided vindication for Sachse's theory, showing the presence of the chair conformation. ic.ac.uk

The full significance of conformational analysis was brought to the forefront by Derek Barton in 1950. ic.ac.uk His work, which earned him a share of the 1969 Nobel Prize in Chemistry, demonstrated how understanding the three-dimensional conformations of molecules, particularly steroids, was crucial for explaining their chemical reactivity. ic.ac.uk This laid the foundation for the detailed study of substituted cyclohexanes like this compound. The principles established by these pioneers are fundamental to predicting the most stable arrangement of atoms in such molecules.

Importance as a Model Compound for Stereochemical and Conformational Research

This compound serves as an excellent model compound for several key concepts in stereochemistry and conformational analysis. The presence of two different alkyl groups allows for the study of how substituent size influences conformational preference. The larger propyl group experiences greater steric hindrance when in the axial position compared to the smaller methyl group. This steric strain arises from 1,3-diaxial interactions, where an axial substituent on a cyclohexane ring is repelled by the axial hydrogens on the same side of the ring. wikipedia.org

By studying the equilibrium between the two chair conformations of this compound, researchers can quantify the energetic cost of placing different alkyl groups in the axial position. The more stable conformation will be the one where the larger propyl group occupies the more spacious equatorial position, minimizing these unfavorable steric interactions. brainly.com This principle is a cornerstone of conformational analysis and is crucial for predicting the structure and reactivity of a wide range of cyclic organic molecules.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound primarily focus on elucidating its conformational landscape and the energetic differences between its conformers. The main objectives of this research include:

Determining the most stable chair conformation: Through computational modeling and experimental techniques, researchers aim to identify which of the two possible chair conformations is lower in energy. chegg.comchegg.comchegg.com This involves placing the larger propyl group in the equatorial position to minimize steric strain. brainly.com

Quantifying the energy difference between conformers: A key goal is to measure or calculate the difference in Gibbs free energy (ΔG) between the two chair conformations. This value provides a quantitative measure of the conformational preference.

Investigating the dynamics of ring flipping: Studies may also explore the energy barrier to ring inversion between the two chair forms. libretexts.org

Relating conformation to physical and chemical properties: Understanding the predominant conformation of this compound allows for predictions about its physical properties and how it will behave in chemical reactions.

These investigations contribute to a deeper understanding of the fundamental principles that govern the three-dimensional structure and stability of organic molecules.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4926-71-0 |

|---|---|

Molekularformel |

C10H20 |

Molekulargewicht |

140.27 g/mol |

IUPAC-Name |

(1R,2S)-1-methyl-2-propylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |

InChI-Schlüssel |

BVYJEKBXVYKYRA-ZJUUUORDSA-N |

Isomerische SMILES |

CCC[C@H]1CCCC[C@H]1C |

Kanonische SMILES |

CCCC1CCCCC1C |

Herkunft des Produkts |

United States |

Synthesis and Synthetic Methodologies of Cis 1 Methyl 2 Propylcyclohexane

An Overview of Synthetic Pathways to Substituted Cyclohexanes

The creation of substituted cyclohexanes is a fundamental pursuit in organic synthesis. These six-membered rings are ubiquitous in nature and are key components in many synthetic compounds. libretexts.org General strategies for their synthesis often involve two primary approaches: the modification of a pre-existing cyclohexane (B81311) ring or the construction of the ring itself through cyclization reactions. When modifying an existing ring, chemists may employ alkylation, halogenation, or other functional group interconversions to introduce desired substituents. wikipedia.org The stereochemical outcome of these reactions is of paramount importance, as the spatial arrangement of substituents significantly influences the molecule's properties. libretexts.org

Cyclization Reactions for Cyclohexane Ring Formation

Cyclization reactions represent a powerful method for constructing the cyclohexane framework from acyclic precursors. echemi.comchemistry-online.com These reactions involve the formation of a ring from a linear molecule containing reactive functional groups. chemistry-online.com A common strategy is the intramolecular nucleophilic substitution, where a nucleophile and an electrophile on the same molecule react to form a cyclic compound. chemistry-online.com For instance, a molecule with a nucleophilic carbanion and a leaving group at appropriate positions can undergo an intramolecular reaction to form the six-membered ring.

The success of these cyclization reactions is often governed by thermodynamic and kinetic factors. The formation of five- and six-membered rings is generally favored due to lower ring strain compared to smaller or larger rings. chemistry-online.com The transition state leading to the formation of the cyclohexane ring can adopt chair-like or boat-like conformations, with the chair-like transition state typically being lower in energy. libretexts.org

Alkylation Strategies for the Introduction of Methyl and Propyl Groups

Once the cyclohexane ring is formed, or if starting with a pre-existing cyclohexane derivative, the introduction of methyl and propyl groups is typically achieved through alkylation reactions. echemi.com This involves the reaction of a nucleophilic form of the cyclohexane, such as an enolate or an organometallic reagent, with an electrophilic source of the methyl or propyl group, like an alkyl halide. wikipedia.org

The regioselectivity of the alkylation, meaning where the alkyl groups attach to the ring, is a critical consideration. In many cases, the desired 1,2-disubstituted pattern of 1-methyl-2-propylcyclohexane (B1617565) can be achieved by starting with a cyclohexane derivative that already contains one of the substituents or a functional group that can direct the introduction of the second substituent to the adjacent carbon.

Stereoselective Synthesis of cis-Isomers

Achieving the desired cis stereochemistry, where the methyl and propyl groups are on the same side of the cyclohexane ring, requires careful control over the reaction conditions and the choice of reagents. echemi.com

Control of Reaction Conditions for cis-Stereoselectivity (e.g., temperature, pressure)

The stereochemical outcome of a reaction can be significantly influenced by thermodynamic and kinetic control. numberanalytics.com Lower temperatures often favor the thermodynamically more stable product. In the case of 1,2-disubstituted cyclohexanes, the trans isomer, with both substituents in the more stable equatorial positions, is often the thermodynamic product. libretexts.org Therefore, achieving the cis isomer may require kinetically controlled conditions, where the reaction is stopped before it reaches equilibrium. High pressure can also influence stereoselectivity by favoring the transition state with the smaller volume. numberanalytics.com

Catalytic Approaches in Stereoselective Synthesis (e.g., hydrogenation with specific catalysts)

Catalytic hydrogenation is a powerful and widely used method for the stereoselective synthesis of cis-disubstituted cyclohexanes. ucla.edu This reaction involves the addition of hydrogen across a double bond in the presence of a metal catalyst. ucla.edu The catalytic hydrogenation of a 1-methyl-2-propyl-1-cyclohexene precursor, for example, will typically result in the syn-addition of two hydrogen atoms to the same face of the double bond, leading to the formation of the cis-1-methyl-2-propylcyclohexane. ucla.edu

The choice of catalyst is crucial for achieving high stereoselectivity. Heterogeneous catalysts like platinum, palladium, and nickel are commonly employed. For instance, iridium-catalyzed asymmetric hydrogenation of 1,2-disubstituted cyclohexene (B86901) derivatives has been shown to produce cis products with high diastereoselectivity. nih.gov

Synthetic Routes to Isomeric 1-Methyl-2-propylcyclohexanes

The synthesis of 1-methyl-2-propylcyclohexane can lead to the formation of both cis and trans isomers. libretexts.org The relative orientation of the methyl and propyl groups defines these geometric isomers. libretexts.org In the cis isomer, both substituents are on the same side of the ring, which can be represented as either both pointing "up" or both pointing "down". mvpsvktcollege.ac.in In the trans isomer, the substituents are on opposite sides of the ring. mvpsvktcollege.ac.in

Precursors and Downstream Chemical Transformations

The chemical behavior of this compound is characterized by its identity as a saturated hydrocarbon. Its synthesis primarily relies on the transformation of unsaturated precursors, while its downstream reactions involve the modification of its stable cycloalkane structure.

Precursors for the Synthesis of this compound

The most significant precursor for the synthesis of this compound is 1-methyl-2-propylbenzene . The catalytic hydrogenation of this aromatic compound is a key transformation that leads to the desired saturated cyclohexane ring. The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of this reaction, influencing the ratio of cis to trans isomers produced.

For instance, the hydrogenation of substituted benzenes over rhodium-based catalysts is a known method for producing substituted cyclohexanes. The reaction involves the addition of hydrogen across the aromatic ring, a process that is typically exothermic but requires a catalyst to overcome the high activation energy.

Another potential, though less direct, precursor strategy involves the use of 3-sulfolene as a source of 1,3-butadiene (B125203) for a Diels-Alder reaction. cerritos.edu This approach offers advantages such as the use of a stable, non-gaseous diene precursor. cerritos.edu The subsequent reaction with a suitable dienophile would lead to a cyclohexene derivative that could then be hydrogenated to the final product.

The table below summarizes the key precursors and the synthetic transformations used to generate this compound.

Table 1: Key Precursors for the Synthesis of cis-1-Methyl-2-propylcyclohexane

| Precursor | Synthetic Transformation | Reagents/Catalysts (Examples) | Product |

|---|---|---|---|

| 1-Methyl-2-propylbenzene | Catalytic Hydrogenation | H₂, Rhodium catalyst | cis-1-Methyl-2-propylcyclohexane |

| 3-Sulfolene | Diels-Alder Reaction followed by Hydrogenation | Heat, appropriate dienophile, then H₂/catalyst | cis-1-Methyl-2-propylcyclohexane |

| Cyclohexane derivative | Alkylation | Alkylating agents for methyl and propyl groups | cis-1-Methyl-2-propylcyclohexane |

Downstream Chemical Transformations of this compound

As a saturated cycloalkane, this compound can undergo several downstream chemical transformations, primarily involving dehydrogenation, oxidation, and isomerization. These reactions alter the structure and functionality of the molecule, leading to a variety of other chemical compounds.

Dehydrogenation: One of the primary downstream transformations is dehydrogenation, which involves the removal of hydrogen atoms to form unsaturated or aromatic compounds. The dehydrogenation of substituted cyclohexanes, including dialkylcyclohexanes, can be achieved using various catalysts, such as palladium (Pd) or platinum (Pt) based catalysts. princeton.edu The reaction typically requires elevated temperatures and can lead to the formation of the corresponding aromatic compound, in this case, 1-methyl-2-propylbenzene. The mechanism often involves a sequential loss of hydrogen atoms. researchgate.netresearchgate.net

Oxidation: The oxidation of saturated hydrocarbons like this compound can lead to the introduction of oxygen-containing functional groups, such as alcohols or ketones. This transformation can be carried out using various oxidizing agents and catalysts. For example, iron (III) phthalocyanine (B1677752) complexes have been used to catalyze the oxidation of cyclohexene to cyclohexane-1,2-diol. researchgate.net While specific data for this compound is not readily available, it is expected that oxidation would preferentially occur at the tertiary carbon atoms (C1 and C2) due to their higher reactivity compared to the secondary carbons of the cyclohexane ring. Cytochrome P450 enzymes are also known to oxidize alkyl groups in various molecules. rhhz.net

Isomerization: this compound can undergo isomerization to its more stable trans isomer. This transformation can be catalyzed by various means, including the use of catalysts like mercuric acetate. core.ac.uk The equilibrium between the cis and trans isomers is influenced by the relative steric strain between the two conformers. In the case of 1,2-disubstituted cyclohexanes, the trans isomer is generally more stable as both substituents can occupy equatorial positions, minimizing steric interactions. The isomerization from a cis to a trans diol has been demonstrated using photoredox catalysis. nih.gov

The table below provides an overview of the potential downstream chemical transformations of this compound.

Table 2: Potential Downstream Chemical Transformations of cis-1-Methyl-2-propylcyclohexane

| Transformation | Reagents/Catalysts (Examples) | Potential Product(s) |

|---|---|---|

| Dehydrogenation | Pd/C, Pt/C at high temperatures | 1-Methyl-2-propylbenzene |

| Oxidation | Iron (III) phthalocyanines, H₂O₂, Cytochrome P450 | 1-Methyl-2-propylcyclohexanols, corresponding ketones |

| Isomerization | Mercuric acetate, Photoredox catalysts | trans-1-Methyl-2-propylcyclohexane |

Conformational Analysis and Dynamics of Cis 1 Methyl 2 Propylcyclohexane

Theoretical Framework of Cyclohexane (B81311) Conformations

To comprehend the conformational landscape of cis-1-Methyl-2-propylcyclohexane, it is essential to first understand the fundamental conformations of the parent cyclohexane ring.

Chair, Half-Chair, Boat, and Twist-Boat Conformations

Cyclohexane is not a planar molecule. byjus.com To avoid the significant strain that would arise from a flat hexagonal structure with bond angles of 120°, it adopts several non-planar conformations. byjus.commasterorganicchemistry.com The most stable of these is the chair conformation , which is characterized by its tetrahedral bond angles of approximately 111°, close to the ideal 109.5°, and staggered C-H bonds, resulting in minimal angle and torsional strain. byjus.comlibretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org

Other, higher-energy conformations include the boat , twist-boat , and half-chair . The boat conformation is formed when two opposite carbon atoms are lifted out of the plane of the ring. libretexts.org It suffers from steric hindrance between the "flagpole" hydrogens, which are in close proximity, and torsional strain from eclipsed C-H bonds. masterorganicchemistry.com The twist-boat (or skew-boat) conformation is more stable than the boat because twisting the structure alleviates some of this strain by moving the flagpole hydrogens apart. masterorganicchemistry.comlibretexts.org It is estimated to be about 23 kJ/mol less stable than the chair conformation. libretexts.org The half-chair is a high-energy transition state in the interconversion between chair and twist-boat forms, with significant angle and torsional strain. libretexts.orgutexas.edu The relative energy of these conformations increases in the order: chair < twist-boat < boat < half-chair. wikipedia.org

Steric Interactions and Strain Energy in Substituted Cyclohexanes

The introduction of substituents to the cyclohexane ring leads to steric interactions that influence the stability of different conformations. Key interactions include:

1,3-Diaxial Interactions: These are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring, specifically at the third carbon atoms away. libretexts.orglibretexts.org This interaction is a major factor in determining conformational preference, as larger substituents in the axial position lead to greater steric strain. libretexts.orglibretexts.org

Gauche Butane Interactions: This type of steric strain arises from the interaction between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle). libretexts.org In the context of substituted cyclohexanes, this is particularly relevant for 1,2-disubstituted compounds. libretexts.orglibretexts.org The strain energy of a gauche interaction between two methyl groups is approximately 3.8 kJ/mol. libretexts.org

Conformational Equilibrium of this compound

The conformational equilibrium of a substituted cyclohexane is the balance between its possible chair conformations, which can be interconverted through a process called a "ring flip."

Analysis of Substituted Cyclohexanes for Stability Prediction

To predict the most stable conformation of a disubstituted cyclohexane like this compound, several principles are applied:

Substituents generally prefer the more spacious equatorial positions to minimize 1,3-diaxial interactions. libretexts.orgunacademy.com

When comparing two chair conformations, the one with the larger or bulkier substituent in the equatorial position will generally be more stable. unacademy.comlibretexts.orgpressbooks.pub The steric bulk of substituents generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl. lumenlearning.com

Relative Stability of Chair Conformations with Equatorial and Axial Substituents

In this compound, the "cis" configuration means that both the methyl and propyl groups are on the same side of the cyclohexane ring. When this molecule adopts a chair conformation, one substituent must be in an axial position and the other in an equatorial position. A ring flip will interchange these positions, resulting in a different chair conformation where the previously axial group is now equatorial and vice versa.

To determine the more stable conformer, we must consider the steric bulk of the methyl and propyl groups. The propyl group is larger than the methyl group. Therefore, the conformation where the larger propyl group occupies the more stable equatorial position and the smaller methyl group is in the axial position will be the more stable of the two chair conformations. brainly.com This arrangement minimizes the destabilizing 1,3-diaxial interactions that would occur if the bulkier propyl group were in the axial position.

The energy difference between the two conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent.

| Substituent | A-value (kJ/mol) |

| Methyl | 7.6 |

| Propyl | ~8.4 |

Note: A-values can vary slightly depending on the source and experimental conditions.

In the less stable conformer of this compound, the propyl group is axial, leading to significant 1,3-diaxial interactions. In the more stable conformer, the methyl group is axial. The energy difference between these two conformations will be approximately the difference in their A-values.

Energetics of Conformational Isomerization and Interconversion Pathways

The interconversion between the two chair conformations of cyclohexane and its derivatives is a dynamic process that involves passing through higher-energy transition states and intermediates. This "ring flip" is rapid at room temperature. spcmc.ac.in

The pathway from one chair conformation to another proceeds through the following sequence:

Chair → Half-Chair (Transition State) → Twist-Boat (Intermediate) → Half-Chair (Transition State) → Chair utexas.edu

The energy barrier for the ring inversion of cyclohexane is approximately 10-11 kcal/mol (about 42-46 kJ/mol), which corresponds to the energy of the half-chair transition state. utexas.eduspcmc.ac.in The twist-boat conformation is an energy minimum along this pathway, lying in an energy valley between the two half-chair transition states. spcmc.ac.in For substituted cyclohexanes, the presence of bulky substituents can influence the energy barrier for this ring inversion. For instance, steric repulsion between bulky 1,2-substituents in a trans isomer can lower the energy barrier between ring conformations. nih.gov

Influence of Substituent Size and Position on Conformation and Dynamics

The conformational landscape and dynamic behavior of this compound are fundamentally governed by the steric demands of its methyl and propyl substituents and their relative 1,2-cis positioning on the cyclohexane ring. In substituted cyclohexanes, the chair conformation represents the most stable arrangement. However, the presence of substituents leads to a dynamic equilibrium between two distinct chair conformers, which rapidly interconvert via a process known as a ring flip.

For a cis-1,2-disubstituted cyclohexane, the nature of the chair conformations is such that one substituent must occupy an axial position while the other occupies an equatorial position. libretexts.orglibretexts.org Through a ring flip, these positions are inverted; the axial substituent becomes equatorial, and the equatorial substituent becomes axial. In the specific case of this compound, this equilibrium involves two non-equivalent chair conformers.

The relative stability of these two conformers is dictated by the steric size of the methyl and propyl groups. Substituents in the axial position experience greater steric repulsion, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. libretexts.orglibretexts.org To quantify this steric strain, a parameter known as the "A-value" is used. The A-value represents the difference in free energy between a conformation where the substituent is axial and one where it is equatorial. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com

As detailed in the table below, the propyl group is sterically bulkier than the methyl group, resulting in a higher A-value.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| Methyl (-CH₃) | 1.70 | 7.11 |

| Propyl (-CH₂CH₂CH₃) | ~1.8 | ~7.5 |

Note: The A-value for the n-propyl group is similar to that of the ethyl group (1.75 kcal/mol). Values are based on established data for monosubstituted cyclohexanes. masterorganicchemistry.comutexas.edu

The dynamic equilibrium of this compound involves two chair conformers:

Conformer A: Propyl group in the axial position and the methyl group in the equatorial position.

Conformer B: Propyl group in the equatorial position and the methyl group in the axial position.

Due to its larger size and consequently greater 1,3-diaxial strain, the propyl group has a stronger preference for the less hindered equatorial position. brainly.comlibretexts.org Therefore, Conformer B is the more stable of the two. The energy difference between these two conformers can be estimated by the difference in their A-values. This energy difference dictates that at equilibrium, the population of Conformer B, where the larger propyl group is equatorial, will be significantly higher than that of Conformer A. brainly.comlibretexts.org

| Conformer | Methyl Group Position | Propyl Group Position | Relative Energy | Stability |

|---|---|---|---|---|

| A | Equatorial | Axial | Higher | Less Stable (Minor) |

| B | Axial | Equatorial | Lower | More Stable (Major) |

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and conformational analysis of cis-1-Methyl-2-propylcyclohexane in solution. By analyzing the chemical shifts, coupling constants, and dynamic behavior of the ¹H and ¹³C nuclei, a comprehensive picture of the molecule's stereochemistry and conformational exchange processes can be obtained.

Proton NMR (¹H NMR) provides definitive evidence for the stereochemistry and preferred conformation of this compound. The chemical shift and, more importantly, the multiplicity and coupling constants (J-values) of the ring protons are highly dependent on their axial or equatorial orientation.

In the predominant conformer (equatorial propyl, axial methyl), the proton at C2 (bearing the propyl group) is axial, while the proton at C1 is part of the quaternary carbon. The axial proton at C2 would be expected to show large diaxial couplings (typically J ≈ 8-13 Hz) to the axial protons on the adjacent carbons (C3 and C6). In contrast, its couplings to the equatorial protons would be small (J ≈ 2-5 Hz). This distinct splitting pattern, often a triplet of doublets or a more complex multiplet with large J-values, is a hallmark of an axial proton. Conversely, in the minor, less stable conformer, the proton at C2 would be equatorial and would exhibit only small couplings to its neighbors. The observation of a spectrum dominated by signals indicating an axial proton at C2 confirms the predicted conformational preference.

| Proton Type | Expected Chemical Shift (ppm) | Characteristic Coupling Constants (J, Hz) |

| Axial Ring Protons | Generally upfield (lower ppm) | Large J (ax-ax) ≈ 8-13 Hz |

| Equatorial Ring Protons | Generally downfield (higher ppm) | Small J (ax-eq, eq-eq) ≈ 2-5 Hz |

| Methyl Protons (Axial) | Shielded, upfield | - |

| Propyl Group Protons | Standard alkyl range, influenced by proximity to ring | - |

This table presents generalized expected values for substituted cyclohexanes. Actual values for this compound would require experimental measurement.

Carbon-13 NMR (¹³C NMR) is a crucial technique for conformational analysis, as the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are highly sensitive to their steric environment. libretexts.orgpressbooks.pub The key diagnostic feature is the "gamma-gauche effect," where a substituent in the axial position causes steric compression on the carbons at the gamma position (three bonds away), leading to a significant upfield shift (lower ppm value) for those carbons. pressbooks.pub

For this compound, the two chair conformers would exhibit distinct ¹³C NMR spectra if observed at a low temperature where their interconversion is slow.

Conformer A (Major): Axial methyl, Equatorial propyl. The axial methyl group at C1 would cause a shielding effect on C3 and C5.

Conformer B (Minor): Equatorial methyl, Axial propyl. The axial propyl group at C2 would cause a significant shielding effect on C4 and C6.

At room temperature, where ring flipping is rapid on the NMR timescale, a single time-averaged spectrum is observed. However, the chemical shifts in this averaged spectrum will be weighted by the populations of the two conformers. Since Conformer A is dominant, the observed shifts for C3 and C5 will be more upfield than they would be in a system without a significant axial substituent effect. Comparing the experimental spectrum to predicted shifts for each conformer allows for the determination of the equilibrium position. rsc.org

| Carbon Atom | Predicted Shift in Major Conformer (axial-Me, eq-Pr) | Predicted Shift in Minor Conformer (eq-Me, ax-Pr) |

| C1 | Standard quaternary shift | Standard quaternary shift |

| C2 | Standard CH shift | Standard CH shift |

| C3 | Shielded (γ-gauche from axial Me) | Unshielded |

| C4 | Unshielded | Shielded (γ-gauche from axial Pr) |

| C5 | Shielded (γ-gauche from axial Me) | Unshielded |

| C6 | Unshielded | Shielded (γ-gauche from axial Pr) |

| Methyl C | Standard alkyl shift | Standard alkyl shift |

| Propyl C's | Standard alkyl shifts | Standard alkyl shifts |

This table illustrates the expected relative shielding effects.

Dynamic NMR (DNMR) is an experimental technique used to study the kinetics of processes that exchange nuclei between different magnetic environments, such as the chair-chair ring flip of cyclohexane derivatives. By recording NMR spectra at various temperatures, the energy barrier for this conformational exchange can be measured.

For this compound, a variable-temperature DNMR study would reveal the following:

At high temperatures: Ring inversion is fast, and the spectrum shows a single set of time-averaged peaks for the ten carbons.

As temperature is lowered: The rate of ring inversion slows. The NMR peaks broaden as the exchange rate becomes comparable to the NMR timescale.

At the coalescence temperature (Tc): The peaks corresponding to the carbons that have different chemical shifts in the two conformers (e.g., C3, C4, C5, C6) merge into single, very broad signals.

At low temperatures (slow-exchange limit): The interconversion is slow enough that distinct signals for both the major (axial-methyl/equatorial-propyl) and the much less intense minor (equatorial-methyl/axial-propyl) conformers can be observed.

From the coalescence temperature and the frequency difference (Δν) between the signals of the two conformers in the slow-exchange limit, the free energy of activation (ΔG‡) for the ring flip can be calculated. This value provides a quantitative measure of the conformational flexibility of the ring.

Vibrational Spectroscopy Methods for Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These vibrations are sensitive to the molecule's geometry and bonding, making them useful for conformational analysis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The IR spectrum of this compound contains characteristic bands that can be used for conformational analysis. The C-H stretching and bending frequencies, as well as C-C skeletal vibrations, are sensitive to the local geometry. libretexts.org

For instance, the precise frequencies of C-H bending vibrations can differ for axial versus equatorial substituents. In a detailed study, one might identify specific, albeit often weak, absorption bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of either the axial-methyl or the equatorial-propyl groups. By monitoring the intensities of these bands as a function of temperature, the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium can be determined. Studies on similar molecules, such as cis-1-methyl-2-ethylcyclohexane, have successfully used this approach to investigate conformational equilibria.

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. nih.gov While IR absorption is strong for polar bonds and asymmetrical vibrations, Raman scattering is often strong for non-polar, symmetric bonds and vibrations. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the carbon skeleton. scite.ai

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating components of a mixture. For volatile compounds such as alkylcyclohexanes, gas chromatography is the method of choice.

Gas chromatography (GC) separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. In the context of this compound, which is a volatile hydrocarbon, GC is an indispensable tool. sigmaaldrich.com The retention time, or the time it takes for a compound to travel through the column, is a key parameter used for identification.

A critical aspect of GC analysis is the use of retention indices, such as the Kovats retention index, which normalizes retention times relative to a series of n-alkane standards. gcms.czresearchgate.net This system allows for more reliable compound identification by comparing experimental values to those in literature and databases, as it reduces the dependency of retention time on experimental conditions. nih.gov For this compound, a Kovats retention index of 1042 has been reported on a non-polar Apiezon L capillary column. nist.gov

The choice of stationary phase is crucial as it significantly affects the separation. nih.gov Different column classes, such as non-polar, semi-polar, and polar, will interact differently with the analyte, leading to different retention times. nih.gov For instance, a standard non-polar column is typically based on 100% dimethylpolysiloxane, while a standard polar column might use polyethylene (B3416737) glycol (PEG). nih.gov

Table 1: GC Retention Data for this compound

| Parameter | Value | Stationary Phase | Reference |

|---|---|---|---|

| Kovats Retention Index | 1042 | Apiezon L (non-polar) | nist.gov |

| Kovats Retention Index | 1042 | Semi-standard non-polar | nih.gov |

While GC is excellent for separation, its coupling with mass spectrometry (GC-MS) provides powerful identification capabilities. As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This produces a mass spectrum that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. nist.gov

GC-MS is not only used for the identification of volatile and semi-volatile organic compounds but also for their quantification. pnnl.gov The technique offers high sensitivity, making it suitable for detecting trace levels of compounds in complex matrices. sepscience.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity for target analytes.

To enhance the sensitivity and selectivity of GC and GC-MS analyses, advanced sample preparation techniques are often employed.

Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation method that uses a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com The fiber, coated with a suitable stationary phase, is exposed to the sample (either by direct immersion or in the headspace), where analytes partition onto the fiber. youtube.com The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. youtube.com SPME is advantageous as it combines sampling, isolation, and enrichment in a single step and is applicable to a wide range of volatile and semi-volatile compounds. sigmaaldrich.comnih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov

Thermal Desorption (TD): TD is another powerful pre-concentration technique for analyzing volatile and semi-volatile organic compounds. kovalent.sewikipedia.org It involves collecting analytes onto a sorbent tube, which is then heated in a flow of inert gas to release the compounds into the GC system. sigmaaldrich.comwikipedia.org TD offers enhanced sensitivity compared to other methods and can handle a wide range of compound volatilities, from C2 to n-C44 hydrocarbons. sepscience.comkovalent.se This technique is highly automated and environmentally friendly due to the absence of solvents. sigmaaldrich.comkovalent.se

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Key Advantages | Applicable Analytes |

|---|---|---|---|

| SPME | Analyte partitioning onto a coated fiber. sigmaaldrich.com | Solvent-free, combines sampling and concentration, reusable fibers. sigmaaldrich.com | Volatile and semi-volatile compounds. sigmaaldrich.com |

| TD | Analyte trapping on a sorbent, followed by heat-induced release. wikipedia.org | High sensitivity, wide analyte range (C2-C44), automation-friendly, solvent-free. kovalent.se | Volatile and semi-volatile organic compounds. kovalent.se |

Other Relevant Analytical Methodologies for Complex Mixtures

The analysis of complex mixtures, such as petroleum products or environmental samples where this compound might be found, often requires a multi-faceted analytical approach. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex mixtures, GC×GC offers significantly higher resolving power than conventional one-dimensional GC. This technique uses two columns with different stationary phases, providing a much greater separation capacity. The resulting data is presented as a two-dimensional chromatogram, which can be used to generate retention indices in both dimensions, aiding in the identification of individual components in complex hydrocarbon mixtures. acs.org

SARA (Saturates, Aromatics, Resins, and Asphaltenes) Analysis: In the context of petroleum analysis, SARA fractionation is a common method to separate crude oil into these four distinct classes based on their polarity and solubility. sci-hub.se This preliminary separation can simplify subsequent detailed analysis by GC or GC-MS, allowing for a more focused characterization of the saturate fraction, which would contain compounds like this compound. sci-hub.se

Computational Scrutiny of this compound: A Theoretical Modeling Perspective

The conformational landscape and electronic properties of this compound, a disubstituted cycloalkane, have been a subject of interest in computational chemistry. Theoretical modeling provides a powerful lens through which the intricate details of its molecular structure, stability, and dynamic behavior can be elucidated. This article delves into the computational chemistry and theoretical modeling of this compound, focusing on quantum chemical calculations, molecular mechanics simulations, and molecular dynamics studies.

Reactivity and Reaction Mechanisms Involving Cis 1 Methyl 2 Propylcyclohexane

Stereochemical Aspects of Reactions in Cyclohexane (B81311) Systems

The stereochemistry of reactions involving cyclohexane derivatives is a cornerstone of organic chemistry, providing deep insights into reaction mechanisms. The fixed spatial orientations of substituents in cyclic compounds mean that their reactions can yield specific stereoisomeric products, which in turn reveals the preferred geometry of the transition state. libretexts.orglibretexts.org

Influence of Conformation on Reaction Pathways and Selectivity

The reactivity of cis-1-methyl-2-propylcyclohexane is profoundly influenced by the conformational equilibrium of its chair forms. In a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position. youtube.comlibretexts.org This leads to two possible chair conformations that can interconvert via a ring-flip.

For this compound, two chair conformers exist in equilibrium:

A conformer with an axial methyl group and an equatorial propyl group.

A conformer with an equatorial methyl group and an axial propyl group.

The stability of each conformer is determined by steric strain, particularly 1,3-diaxial interactions. A substituent in the axial position experiences steric hindrance from the two axial hydrogens on the same side of the ring. pressbooks.publibretexts.org The propyl group is larger and sterically more demanding than the methyl group. Therefore, the conformer that places the larger propyl group in the more spacious equatorial position is significantly more stable and will be present in a higher concentration at equilibrium. brainly.com

This conformational preference is critical in determining reaction pathways. Reactions that require a substituent to be in a specific orientation (e.g., axial for E2 elimination) will be influenced by the stability of the conformer that meets this requirement. If a reaction requires the propyl group to be axial, the reaction rate will be slower because it must proceed through the less stable, and therefore less populated, conformation. libretexts.org

Table 1: Conformational Analysis of this compound

| Conformer | Methyl Group Position | Propyl Group Position | Relative Stability | Primary Steric Interactions |

| 1 | Axial | Equatorial | Less Stable | 1,3-diaxial interactions between the axial methyl group and axial hydrogens. |

| 2 | Equatorial | Axial | More Stable | 1,3-diaxial interactions between the axial propyl group and axial hydrogens. |

This table illustrates the general principles of conformational analysis applied to this compound. The greater steric bulk of the propyl group compared to the methyl group dictates that the conformation with the equatorial propyl group will be more stable.

Studies on Elimination and Substitution Reactions (e.g., E2 mechanism stereochemistry)

Elimination and substitution reactions are classic examples where conformation dictates the outcome. The bimolecular elimination (E2) reaction, in particular, has a strict stereochemical requirement. libretexts.org For the E2 mechanism to proceed, the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar arrangement, meaning they are in the same plane and pointing in opposite directions. chemistrysteps.com In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. libretexts.orgcsbsju.edu

Let's consider a hypothetical E2 reaction where a leaving group (X) is attached to the propyl group at the carbon bonded to the cyclohexane ring. For elimination to occur, this C-X bond and a C-H bond on the cyclohexane ring at position 1 must be anti-periplanar.

In the more stable conformer (equatorial propyl group): The C-X bond is equatorial. It cannot achieve an anti-periplanar alignment with an axial hydrogen on C1. Therefore, E2 elimination is not possible from this conformation. libretexts.org

In the less stable conformer (axial propyl group): The C-X bond is axial. It is perfectly aligned (anti-periplanar) with the axial hydrogen at C1. E2 elimination can proceed through this conformation. libretexts.org

Unimolecular Decomposition Pathways

At high temperatures, in the absence of other reagents, hydrocarbons like this compound undergo unimolecular decomposition, or pyrolysis. These reactions proceed through high-energy radical intermediates and involve the breaking and rearrangement of chemical bonds. scispace.comnist.gov

Dissociation and Isomerization Processes in Hydrocarbons

The initial step in the thermal decomposition of a cycloalkane is typically the homolytic cleavage of a carbon-carbon (C-C) bond, as these are generally weaker than carbon-hydrogen (C-H) bonds. rsc.org For this compound, this could involve several pathways:

Ring Opening: Fission of a C-C bond within the cyclohexane ring leads to the formation of a diradical species. This diradical can then undergo further isomerization or fragmentation. rsc.org

Side-Chain Fission: The bond between the propyl group and the ring could break, yielding a propyl radical and a methylcyclohexyl radical.

Following initial bond breaking, isomerization reactions are common. These can involve hydrogen shifts within a radical intermediate to form a more stable radical (e.g., a secondary radical isomerizing to a more stable tertiary radical). acs.org The open-chain diradical formed from ring-opening can also isomerize to form stable, non-cyclic alkenes. rsc.org

Role of Hydrogen Abstraction and Beta-Scission Reactions

Once radical species are formed, the decomposition proceeds via a chain reaction mechanism involving propagation steps. libretexts.orgyoutube.com Two key reactions in this phase are hydrogen abstraction and beta-scission.

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule, propagating the radical chain. osti.gov In the pyrolysis of this compound, a small radical fragment could abstract a hydrogen from a parent molecule, creating a new, large radical that is ready to decompose. researchgate.net

Beta-Scission: This is a crucial fragmentation step for larger radicals. The C-C bond in the beta position (two bonds away) from the radical center breaks. This reaction is the reverse of a radical adding to a double bond. researchgate.net For a radical formed by hydrogen abstraction from the propyl group of this compound, beta-scission would lead to the cleavage of the ring-propyl bond, resulting in an alkene and a smaller radical. This is a major pathway for the breakdown of large hydrocarbons into smaller, more stable fragments. mdpi.com

Mechanistic Studies of Specific Chemical Transformations and Intermediates

Detailed mechanistic studies on the decomposition of alkylcyclohexanes, such as propylcyclohexane (B167486), provide a model for understanding the transformations of this compound. nist.gov The process is a complex network of radical reactions. masterorganicchemistry.com

The decomposition is initiated by the formation of radicals, either through C-C bond fission of the ring or the alkyl chain. rsc.org These initial radicals can be considered the primary intermediates. The subsequent reactions are dominated by hydrogen abstraction, which generates new radical centers on other molecules, and beta-scission, which breaks down the larger radicals. acs.orgresearchgate.net

For instance, the thermal decomposition of propylcyclohexane has been studied, and its kinetics measured. The reaction is found to follow first-order kinetics, with the rate increasing significantly with temperature. scispace.comnist.gov The primary products identified from such decompositions include smaller alkenes (like ethene and propene), cyclic alkenes, and hydrogen gas, consistent with mechanisms involving ring-opening, beta-scission, and dehydrogenation reactions. scispace.comresearchgate.net The presence of hydrogen can suppress the formation of high-boiling-point byproducts by preventing the buildup of certain radical groups. osti.gov

Table 2: Kinetic Data for the Thermal Decomposition of Propylcyclohexane

| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |

| 375 | 3.66 × 10⁻⁷ |

| 400 | - |

| 425 | - |

| 450 | 8.63 × 10⁻⁵ |

Data from studies on propylcyclohexane decomposition, which serves as a model for the reactivity of the propylcyclohexane moiety in the target molecule. nist.gov Note: Data for 400°C and 425°C were also determined but are not included here for brevity.

The intermediates in these reactions are highly reactive free radicals. Their low concentration and short lifetimes make them difficult to observe directly, but their existence is inferred from the final product distribution and kinetic modeling. libretexts.org Computational studies on the unimolecular reactions of various hydrocarbon radicals help to elucidate the preferred pathways and transition states involved in these complex decomposition processes. nih.gov

Kinetic Modeling of Complex Reaction Systems Involving this compound

Detailed Research Findings

Detailed kinetic studies on the thermal decomposition of n-propylcyclohexane have been conducted to understand its behavior under high-temperature and high-pressure conditions, which are relevant to its use in fuels. echemi.comnist.gov These studies typically involve experimental measurements of decomposition rates at various temperatures, followed by the development of a kinetic model that can simulate these experimental results.

One significant study investigated the thermal decomposition of n-propylcyclohexane in stainless steel ampule reactors at temperatures ranging from 375 °C to 450 °C and an initial pressure of 34.5 MPa. echemi.comnist.gov The extent of decomposition was monitored over time using gas chromatography. The data obtained from these experiments were then used to derive first-order rate constants for the decomposition process.

The key findings from the kinetic analysis of n-propylcyclohexane decomposition include the determination of rate constants at different temperatures and the calculation of Arrhenius parameters, which describe the temperature dependence of the reaction rate. echemi.comnist.gov These parameters are essential for predicting the compound's stability and reactivity under a wide range of conditions.

Furthermore, a compact reaction kinetic mechanism for n-propylcyclohexane has been developed by combining a simplified sub-mechanism with a core mechanism, resulting in a model with a manageable number of species and reactions. acs.org This model was validated against experimental data for key combustion properties like ignition delay time and laminar flame speed over a broad range of temperatures, pressures, and equivalence ratios. acs.org Sensitivity analyses performed with these models help to identify the key reactions that have the most significant impact on outcomes like ignition. acs.org

The main reaction pathways in the oxidation of n-propylcyclohexane involve H-atom abstraction from both the cyclohexane ring and the propyl side-chain, leading to the formation of seven distinct radicals. acs.org These initial radicals are responsible for the generation of the major intermediate species observed experimentally. acs.org

Data Tables

The following tables present the experimentally determined first-order rate constants and the calculated Arrhenius parameters for the thermal decomposition of n-propylcyclohexane.

Table 1: First-Order Rate Constants for the Thermal Decomposition of n-Propylcyclohexane

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 375 | 3.66 x 10⁻⁷ |

| 400 | 1.35 x 10⁻⁶ |

| 425 | 4.68 x 10⁻⁶ |

| 450 | 1.58 x 10⁻⁵ |

This data is for n-propylcyclohexane and is presented as a proxy due to the lack of specific data for this compound.

Table 2: Arrhenius Parameters for the Thermal Decomposition of n-Propylcyclohexane

| Parameter | Value |

| Pre-exponential Factor (A) | 2.56 x 10¹⁶ s⁻¹ |

| Activation Energy (Ea) | 283 kJ·mol⁻¹ |

This data is for n-propylcyclohexane and is presented as a proxy due to the lack of specific data for this compound. echemi.comnist.gov

Environmental Occurrence and Abiotic Fate of 1 Methyl 2 Propylcyclohexane

Detection and Quantification in Environmental Matrices

The detection and quantification of cis-1-Methyl-2-propylcyclohexane in environmental matrices such as air, water, and soil are crucial for assessing its distribution and potential impact. As a volatile organic compound, its analysis typically falls under broader monitoring programs for VOCs.

Monitoring Methodologies for Volatile Organic Compounds (VOCs)

The standard and most effective method for the analysis of this compound and similar volatile organic compounds in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govdiva-portal.org This powerful technique separates complex mixtures of chemicals and provides both qualitative and quantitative information. diva-portal.orgnih.gov For environmental analysis, samples are collected and prepared using various extraction techniques. In the case of water samples, liquid-liquid extraction or solid-phase extraction may be employed to isolate and concentrate the analytes before GC-MS analysis. psu.edu For soil and sediment, methods like accelerated solvent extraction can be utilized. diva-portal.org

The GC-MS system separates the components of the mixture in the gas chromatograph, and then the mass spectrometer detects and helps identify the individual compounds based on their mass-to-charge ratio. nih.gov To achieve accurate quantification, the instrument is calibrated with certified reference standards. The use of different mass analyzers, such as quadrupole, ion-trap, or time-of-flight, can enhance the sensitivity and selectivity of the analysis. nih.gov

Occurrence in Industrial Emissions and Environmental Samples

This compound is a C10 hydrocarbon, and as such, it is a constituent of crude oil and its refined products. numberanalytics.comfarabi.university Crude oil is a complex mixture of thousands of hydrocarbon compounds, including paraffins, naphthenes (cycloalkanes), and aromatics. psu.edunumberanalytics.comfarabi.university The exact composition of crude oil varies depending on its source. eisl-ng.com Naphthenes, the class of compounds to which this compound belongs, can constitute a significant portion of crude oil. numberanalytics.com

Environmental Transformation Pathways in Abiotic Systems

Once released into the environment, this compound is subject to various abiotic transformation processes that determine its persistence and fate.

Photochemical Degradation in the Atmosphere

The primary degradation pathway for this compound in the atmosphere is through reaction with hydroxyl (OH) radicals, which are highly reactive and ubiquitous in the troposphere. copernicus.org The rate of this reaction determines the atmospheric lifetime of the compound. While a specific rate constant for the reaction of OH radicals with this compound is not available, data for similar cycloalkanes can provide an estimate. For example, the rate constants for the reaction of OH radicals with other C6-C10 cycloalkanes have been measured. nih.gov Based on these values, the atmospheric lifetime of this compound is expected to be on the order of hours to a few days, depending on the concentration of OH radicals. This indicates that it will be removed from the atmosphere relatively quickly. nih.gov

The reaction with OH radicals initiates a complex series of oxidation reactions. For cycloalkanes, this typically involves the abstraction of a hydrogen atom, leading to the formation of a cycloalkyl radical. In the presence of nitrogen oxides (NOx), this can lead to the formation of various oxygenated products, including cycloalkyl nitrates, hydroxyketones, and dicarbonyls. nih.gov

Role as a Trace Component in Complex Environmental Mixtures

This compound is typically found as a trace component within complex mixtures of hydrocarbons, rather than as an individual pollutant of concern. Its presence is indicative of contamination from petroleum-based sources.

The analysis of specific hydrocarbon ratios, including those of certain cycloalkanes, can be used in environmental forensics to identify the source of oil spills. scielo.br These biomarker compounds, which are resistant to weathering, can provide a chemical "fingerprint" of the crude oil or refined product. leco.co.jp While this compound itself has not been specifically highlighted as a key biomarker in the reviewed literature, the analysis of the broader suite of alkylated cyclohexanes can contribute to source identification. The detailed characterization of such complex mixtures is often achieved using advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC). leco.co.jp

Analytical Strategies for Environmental Monitoring and Characterization

The detection and quantification of this compound in environmental samples such as water and soil are primarily achieved through gas chromatography coupled with mass spectrometry (GC-MS). This technique offers the necessary selectivity and sensitivity for identifying and measuring volatile organic compounds (VOCs) in complex matrices.

A common approach for analyzing VOCs in aqueous and solid samples is the use of a purge-and-trap system for sample introduction into the GC-MS. This method is outlined in various standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

Sample Preparation and Introduction:

For water samples, the purge-and-trap technique involves bubbling an inert gas through the sample, which strips the volatile compounds out of the water phase. These compounds are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the gas chromatograph. For soil and sediment samples, a similar principle is applied, often involving the extraction of the volatile compounds with a solvent or direct thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS):

The separation of this compound from other compounds in a sample is accomplished using a capillary GC column. The choice of the column's stationary phase is critical for achieving good resolution. Non-polar columns are typically used for the analysis of hydrocarbons. The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, is a useful parameter for compound identification. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index of 1042 for this compound.

Following separation by the GC, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for definitive identification and quantification.

Below is an interactive data table summarizing typical analytical approaches for this compound and related compounds.

| Analytical Parameter | Description | Typical Values/Conditions |

| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) with Purge and Trap | - |

| Sample Matrix | Water, Soil, Sediment | - |

| Sample Preparation | Purge and Trap, Solvent Extraction | Purge gas: Helium; Purge time: ~11 min |

| GC Column | Non-polar capillary column (e.g., DB-1, Rtx-VMS) | 30 m length, 0.25 mm ID, 1.4 µm film thickness |

| Temperature Program | Ramped temperature program to separate compounds by boiling point | Initial temp: ~35-45°C, ramped to ~220-250°C |

| Mass Spectrometry | Electron Ionization (EI) | Scan range: ~35-300 amu |

| Kovats Retention Index | 1042 (semi-standard non-polar) | - |

Industrial and Chemical Applications of Cis 1 Methyl 2 Propylcyclohexane Non Biological

Role as a Solvent in Organic Synthesis and Industrial Processes

Due to its non-polar nature and ability to dissolve a wide range of organic materials, cis-1-methyl-2-propylcyclohexane is recognized for its potential as a solvent in organic reactions. echemi.com Its specific structure allows it to be an effective medium for various chemical transformations. echemi.com Like other cycloalkanes, its saturated hydrocarbon structure provides a relatively inert environment for reactions that are sensitive to more reactive solvents.

The physical properties of this compound, such as its boiling point and density, are critical in determining its suitability for specific solvent applications. These properties can be compared with other common solvents to assess its potential utility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol nih.gov |

| CAS Number | 4926-71-0 nih.govnist.gov |

| Density | Data available, but specific value not provided in search results. |

| Boiling Point | Data available, but specific value not provided in search results. |

| Kovats Retention Index (Semi-standard non-polar) | 1042 nih.gov |

This table presents a summary of the key physical and chemical properties of this compound based on available data.

Use as a Chemical Intermediate in the Synthesis of More Complex Molecules

This compound can serve as an intermediate in the synthesis of more complex molecules. echemi.com Its cyclohexane (B81311) ring and alkyl substituents can be chemically modified through various reactions to produce a range of derivatives. This versatility makes it a useful building block in the production of specialty chemicals for industries such as pharmaceuticals, agrochemicals, and materials science. echemi.com

The synthesis of this compound itself can be achieved through methods like the alkylation of cyclohexane derivatives, which requires careful control of reaction conditions to obtain the desired cis configuration. echemi.com The subsequent transformation of this intermediate can lead to a variety of more complex chemical structures.

Applications in Materials Science as a Component or Additive

In the field of materials science, this compound is considered for applications as a component or additive. echemi.com Its incorporation into materials can influence their physical and chemical properties. For instance, as a hydrocarbon, it could potentially be used in the formulation of certain polymers or coatings to modify their flexibility, viscosity, or other characteristics. The specific "cis" configuration of the methyl and propyl groups on the cyclohexane ring provides a unique spatial arrangement that can impact its interaction with other molecules in a material matrix. echemi.com

Function as a Model Compound in Chemical Process Development and Optimization

One of the most significant applications of this compound is its use as a model compound in the development and optimization of chemical processes, particularly in the context of catalytic reforming and dehydrogenation reactions. ufl.edunih.gov Catalytic reforming is a critical industrial process used to convert low-octane naphtha into high-octane gasoline. This process involves a series of reactions, including the dehydrogenation of cycloalkanes (naphthenes) to form aromatic compounds, which have higher octane (B31449) ratings.

Studying the dehydrogenation of model compounds like this compound provides valuable insights into the reaction mechanisms, kinetics, and catalyst performance under various conditions. Research has shown that the structure of cycloalkanes, including the nature and position of alkyl substituents, significantly affects their dehydrogenation activity. nih.gov

For example, studies on the dehydrogenation of C6-C8 cycloalkanes in H-MFI zeolites have shown that methyl substituents on the ring can influence the reaction barriers for hydride transfer, a key step in the dehydrogenation process. ufl.edu While the presence of methyl groups can sometimes increase activation barriers due to steric hindrance, rapid double-bond isomerization within the cyclohexane ring can allow the reaction to proceed at positions away from these substituents. ufl.edu

Table 2: Comparative Dehydrogenation Activity of Cycloalkanes

| Compound | Relative Dehydrogenation Activity |

| Cyclohexane | Baseline |

| Methylcyclohexane (B89554) | Higher than cyclohexane nih.gov |

| Dimethylcyclohexanes | Generally higher than methylcyclohexane nih.gov |

| Trimethylcyclohexanes | Generally higher than dimethylcyclohexanes nih.gov |

This table illustrates the general trend of increasing dehydrogenation activity with an increasing number of methyl substituents on the cyclohexane ring, as observed in studies of related model compounds.

The insights gained from studying the dehydrogenation of this compound and similar molecules are crucial for optimizing industrial processes. This includes the development of more efficient catalysts, improving reaction conditions to maximize the yield of desired products like high-octane aromatics, and minimizing undesirable side reactions. ufl.edunih.gov

Future Directions in Research on Cis 1 Methyl 2 Propylcyclohexane

Exploration of Novel and Greener Synthetic Methodologies

The future of synthesizing cis-1-methyl-2-propylcyclohexane and its analogs will heavily rely on the development of novel and greener synthetic methodologies that prioritize efficiency, selectivity, and sustainability. A key area of exploration is the use of advanced catalytic systems to achieve high stereoselectivity, which is crucial for producing specific isomers like the cis configuration.

Recent breakthroughs in catalysis offer promising avenues. For instance, the use of cobalt-catalyzed diastereodivergent hydroalkylation of methylenecyclohexanes has demonstrated the ability to synthesize all isomers of disubstituted cyclohexanes by strategically manipulating ligands. nih.gov This approach provides a versatile tool for selectively accessing desired stereoisomers. Another significant advancement is the development of Molybdenum-catalyzed asymmetric allylic alkylation, which enables the construction of highly enantioenriched products. acs.orgacs.org Such catalytic systems could be adapted for the stereoselective synthesis of this compound.

In addition to novel catalytic systems, the principles of green chemistry are becoming increasingly integral to synthetic design. researchgate.net Future methodologies will likely incorporate:

Biocatalysis: Utilizing enzymes and microorganisms as catalysts can lead to highly specific transformations under mild reaction conditions, reducing by-product formation.

Alternative Energy Sources: Techniques such as microwave and ultrasound activation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

Renewable Feedstocks: A shift from petroleum-based starting materials to biomass-derived chemicals is a central goal of green synthesis.

Green Solvents: The use of environmentally benign solvents like water, supercritical CO2, or ionic liquids will be prioritized to minimize the environmental impact of chemical processes.

The development of sustainable routes, such as the halogen and base-free carbonylation of benzyl acetates for the synthesis of alkyl arylacetates, exemplifies the trend towards cleaner chemical production. rsc.org The application of such principles to the synthesis of alkylated cyclohexanes will be a key focus of future research.

Development and Application of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound requires the use of advanced spectroscopic and analytical techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental, future research will leverage more sophisticated methods to gain deeper insights.

One such technique is Raman Spectroscopy , which can be applied to molecular conformational analysis. oup.comoup.com By studying the Raman spectra at varying temperatures, it is possible to differentiate between conformational isomers (rotamers) and determine the enthalpy difference between them. oup.comoup.com This provides valuable thermodynamic data about the stability of different conformations of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful NMR technique for elucidating the spatial arrangement of atoms within a molecule. mdpi.com By detecting through-space interactions between protons, NOESY can provide precise quantitative data on the predominant molecular conformation in solution. mdpi.com This is particularly useful for confirming the cis relationship of the methyl and propyl groups and for studying the subtle conformational preferences of the cyclohexane (B81311) ring.

Future research will likely see the increased application of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) , for the separation and identification of complex mixtures of stereoisomers. Moreover, advancements in NMR, such as Dynamic Nuclear Polarization (DNP), which enhances signal intensity, will facilitate the analysis of low-concentration samples and complex biological systems.

Integration of High-Throughput Computational and Experimental Approaches for Conformational and Reactivity Prediction

The synergy between computational modeling and high-throughput experimentation is set to revolutionize the study of substituted cyclohexanes. This integrated approach allows for the rapid screening of a vast number of reaction conditions and the accurate prediction of molecular properties, thereby accelerating the pace of discovery.

High-Throughput Experimentation (HTE) and High-Throughput Screening (HTS) platforms enable the parallel execution of numerous reactions, making it possible to systematically explore a wide range of variables such as catalysts, solvents, and temperatures. unchainedlabs.comsigmaaldrich.com Software tools like phactor™ are being developed to facilitate the design and analysis of these complex experimental arrays, allowing researchers to quickly identify optimal reaction conditions. nih.gov

In parallel, computational chemistry offers powerful tools for predicting the conformational preferences and reactivity of molecules like this compound. Density Functional Theory (DFT) methods, for instance, can be used to model the energies of different conformers and predict their relative stabilities. peerj.com Furthermore, computational approaches can be used to predict the feasibility of synthetic routes by optimizing the geometries of reaction precursors and transition states. peerj.com The development of automated reaction prediction tools, which can explore vast reaction networks, will further enhance the ability to discover novel reaction pathways. researchgate.netyoutube.com

Emerging conformational analysis protocols, benchmarked against extensive datasets, are improving the accuracy and efficiency of computational predictions. nih.gov The integration of these advanced computational methods with high-throughput experimental data will provide a comprehensive understanding of the structure-property-reactivity relationships in alkylated cyclohexanes.

New Insights into Complex Reaction Mechanisms and Pathways

A deeper understanding of the mechanisms governing the reactions of alkylated cyclohexanes is crucial for controlling reaction outcomes and designing more efficient synthetic strategies. Future research will move beyond well-established mechanisms to explore more complex and nuanced reaction pathways.

The study of multi-component reactions (MCRs) , which involve the combination of three or more reactants in a single step to form a complex product, offers a fertile ground for discovering novel reaction pathways and mechanistic insights. rsc.orgresearchgate.net These reactions are often characterized by high atom and step economy, making them attractive from a green chemistry perspective. rsc.orgresearchgate.net

Advanced computational techniques, such as the use of multiscale quantum mechanics/molecular mechanics (QM/MM) calculations, are enabling researchers to unravel the intricate details of complex reaction mechanisms. nih.gov These methods can model the reaction environment, including solvent effects and enzymatic catalysis, with a high degree of accuracy, providing new insights that are often inaccessible through experimental means alone. nih.gov

For substituted cyclohexanes, future mechanistic studies will likely focus on:

Stereoselective reactions: Elucidating the factors that control the stereochemical outcome of reactions is essential for the synthesis of specific isomers.

Catalytic cycles: A detailed understanding of the catalytic cycles involved in transition metal-catalyzed reactions will facilitate the design of more active and selective catalysts.

Ring-opening and rearrangement reactions: Investigating the mechanisms of reactions that involve the modification of the cyclohexane ring can lead to the discovery of novel synthetic transformations. slideshare.net

By combining experimental kinetics, isotopic labeling studies, and advanced computational modeling, researchers will be able to construct a more complete picture of the complex reaction landscapes of alkylated cyclohexanes.

Sustainable Chemical Synthesis and Environmental Remediation Strategies for Alkylated Cyclohexanes

The principles of sustainability are increasingly influencing the entire lifecycle of chemical compounds, from their synthesis to their ultimate fate in the environment. For alkylated cyclohexanes, this translates to a dual focus on developing sustainable synthetic methods and effective environmental remediation strategies.

The drive towards sustainable organic synthesis involves the implementation of green chemistry principles to minimize the environmental footprint of chemical production. researchgate.net This includes the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. The development of catalytic systems that operate under mild conditions and the use of environmentally friendly solvents are key aspects of this approach. mdpi.com

On the other hand, the presence of alkylated cyclohexanes and other hydrocarbons in the environment, often as a result of petroleum contamination, necessitates the development of effective remediation strategies . Bioremediation, which utilizes microorganisms to break down pollutants, is a particularly promising and environmentally friendly approach. nih.gov Research has shown that certain filamentous fungi can effectively degrade cycloalkanes. nih.gov

Future research in this area will focus on:

Bioaugmentation and Biostimulation: These techniques involve the introduction of specific hydrocarbon-degrading microorganisms to a contaminated site (bioaugmentation) or the addition of nutrients to stimulate the activity of indigenous microbial populations (biostimulation). ijrti.org

Phytoremediation: This approach uses plants to remove or degrade contaminants from soil and water. ijrti.org

Sorption-Biological Treatment: This combined method uses sorbents to concentrate pollutants, making them more available for microbial degradation. mdpi.com

Studies on the bioremediation of soil contaminated with alkylated compounds have shown that microbial activity can significantly reduce the concentration of these pollutants over time. nih.govresearchgate.net By optimizing these biological processes, it will be possible to develop robust and sustainable strategies for cleaning up environments contaminated with alkylated cyclohexanes.

Q & A

Q. How can the stereochemistry of cis-1-methyl-2-propylcyclohexane be experimentally confirmed?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and spatial interactions between protons on adjacent carbons. For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) provides unambiguous stereochemical assignment by resolving the spatial arrangement of substituents. Reference molecular descriptors (e.g., ChemSpider ID: 4936280) and stereochemical data from authoritative databases .

Q. What are standard synthetic routes for this compound?

- Methodological Answer : Common methods include catalytic hydrogenation of substituted cyclohexenes or alkylation of cyclohexane derivatives. For example, Grignard reagents can introduce alkyl groups while preserving stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor cis isomer formation. Refer to analogous synthesis protocols for cyclohexanone derivatives with isopropylidene groups .

Q. What safety protocols are critical for handling this compound in the lab?